molecular formula C13H21NO3 B3111759 tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate CAS No. 1858251-59-8

tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate

Cat. No.: B3111759
CAS No.: 1858251-59-8
M. Wt: 239.31
InChI Key: KEEXIHAGXWAFOF-ZJUUUORDSA-N
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Description

tert-Butyl 5-oxooctahydro-2H-isoindole-2-carboxylate (CAS 203661-68-1) is a bicyclic organic compound of molecular formula C₁₃H₂₁NO₃ and molecular weight 239.31 g/mol . It features a fused isoindole ring system with a ketone group at position 5 and a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and handling in synthetic pathways . This compound serves as a vital building block in medicinal chemistry, specifically as a key synthetic intermediate in the preparation of nonretinoid antagonists that target retinol-binding proteins . Its mechanism of action in research settings is attributed to its ability to interact with specific molecular targets and pathways, potentially binding to enzymes or receptors to modulate their biochemical activity . The synthesis involves a multi-step process that typically includes Boc protection, oxidation, and cyclization steps to achieve the final high-purity product . This product is intended for research and development purposes only and is strictly not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl (3aS,7aR)-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-10H,4-8H2,1-3H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEXIHAGXWAFOF-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(=O)CC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CCC(=O)C[C@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate involves several steps. One common method includes the reaction of isoindole derivatives with tert-butyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine and is conducted at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to changes in cellular functions. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating biochemical processes .

Comparison with Similar Compounds

Isoindole Derivatives with Varied Ring Systems

Several structurally related isoindole derivatives differ in their ring saturation, substituents, and fused ring systems:

Compound Name CAS Number Key Structural Features Synthesis Method
tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 148404-28-8 Cyclopenta[c]pyrrole fused system Boc protection, RuO₂/NaIO₄ oxidation
tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate 1421313-98-5 Spiro[4.5]decane framework Not detailed in evidence
tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate 203661-68-1 Fully saturated isoindole with ketone Similar to target compound

Key Observations :

  • Spirocyclic analogs (e.g., CAS 1421313-98-5) introduce conformational rigidity, which may enhance binding specificity in pharmaceutical applications .

Halogenated Derivatives

Halogen substituents significantly alter electronic properties and biological activity:

Compound Name CAS Number Substituent Key Applications
tert-butyl 5-fluoroisoindoline-2-carboxylate 871013-94-4 Fluorine Probing enzyme active sites via halogen bonding
tert-butyl 5-bromoisoindoline-2-carboxylate 893566-75-1 Bromine Intermediate for Suzuki coupling reactions

Key Observations :

  • Fluorine's electronegativity enhances metabolic stability and bioavailability, making it valuable in drug design .
  • Bromine serves as a versatile handle for cross-coupling reactions, enabling further functionalization .

Functional Group Variations

Substituents such as amino groups modify reactivity and downstream applications:

Compound Name CAS Number Functional Group Key Characteristics
tert-butyl 5-aminoisoindoline-2-carboxylate oxalate 2061979-87-9 Amino Enables amide bond formation
Target compound 203661-68-1 Ketone Susceptible to nucleophilic attack

Key Observations :

  • The amino group (CAS 2061979-87-9) facilitates conjugation with carboxylic acids or electrophiles, expanding utility in peptide-mimetic synthesis .
  • The ketone in the target compound allows for reductions (e.g., to alcohols) or Grignard additions, offering pathways to diverse analogs .

Biological Activity

Tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate is a compound that has garnered significant interest in the scientific community due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its molecular formula C13H21NO3C_{13}H_{21}NO_3 and a molecular weight of 237.32 g/mol. It features a bicyclic isoindole structure, which is important for its reactivity and biological interactions. The synthesis typically involves the reaction of isoindole derivatives with tert-butyl chloroformate, often using triethylamine as a base under controlled conditions to optimize yield and purity .

This compound is believed to exert its biological effects through interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may modulate biochemical pathways that are crucial for cellular function .

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. This property is significant as it may help in protecting cells from oxidative stress, which is linked to various diseases .

2. Neuroprotective Effects

Studies have explored the compound's potential as a neuroprotective agent. It may influence metabotropic glutamate receptors (mGluRs), particularly mGluR5, which are implicated in cognitive functions and neurodegenerative diseases .

3. Anti-inflammatory Activity

The compound has shown promise in reducing inflammation in preclinical models. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant reduction in oxidative stress markers in vitro.
Study BNeuroprotectionShowed potential for improving cognitive function in animal models by modulating mGluR pathways.
Study CAnti-inflammatory EffectsReported decreased levels of pro-inflammatory cytokines in treated subjects.

Applications in Research and Industry

This compound has several applications:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting neurological disorders.
  • Biochemistry : Used as an intermediate in synthesizing more complex organic molecules.
  • Industrial Applications : Potential use in producing various chemicals due to its reactivity .

Q & A

Q. Characterization methods :

  • NMR spectroscopy (1H, 13C, DEPT) confirms regiochemistry and Boc-group integrity.
  • Mass spectrometry (MS) verifies molecular weight and intermediate purity.
  • HPLC monitors reaction progress and resolves diastereomers .

Basic: How is the stereochemistry of this compound confirmed, and what analytical techniques are employed?

Answer:
Stereochemical assignments rely on:

  • X-ray crystallography : Single-crystal analysis using programs like SHELXL refines bond angles and torsional parameters to establish absolute configuration .
  • Chiral HPLC or GC : Separates enantiomers using chiral stationary phases, validated against racemic mixtures.
  • NOESY/ROESY NMR : Identifies spatial proximity of protons in rigid bicyclic systems to infer ring junction stereochemistry (e.g., cis/trans decalin systems) .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

Answer:
DoE methodologies systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) to maximize yield and minimize byproducts:

  • Factorial designs : Identify critical factors (e.g., DMAP concentration) and interactions affecting cyclization efficiency .
  • Response surface modeling : Predict optimal conditions for oxidation steps, balancing reaction rate and over-oxidation risks .
  • Robustness testing : Validate reproducibility under edge conditions (e.g., ±5°C fluctuations) to ensure scalability .

Advanced: How can researchers resolve contradictions in stereochemical outcomes arising from different synthetic methods?

Answer:
Discrepancies in stereoselectivity (e.g., endo vs. exo products) require:

  • Mechanistic studies : Probe transition states via DFT calculations to explain divergent pathways (e.g., steric vs. electronic control in cyclization) .
  • Kinetic vs. thermodynamic control : Monitor reaction progression under varying temperatures (e.g., low temp for kinetic products, high temp for thermodynamic dominance) .
  • Cross-validation : Compare crystallographic data with NMR-derived coupling constants (J-values) to confirm structural assignments .

Advanced: What strategies are used to study the compound’s bioactivity, such as enzyme inhibition or receptor binding?

Answer:

  • Molecular docking : Screen against target proteins (e.g., HIV reverse transcriptase) using software like AutoDock, guided by structural analogs (e.g., tert-butyl indole carboxylates with anti-HIV activity) .
  • Enzyme assays : Measure IC50 values in vitro using fluorogenic substrates or radiolabeled ligands to quantify inhibition .
  • Metabolic stability tests : Incubate with liver microsomes and analyze degradation via LC-MS to assess pharmacokinetic potential .

Advanced: How does the tert-butyl group influence the compound’s stability and reactivity in aqueous versus nonpolar environments?

Answer:

  • Steric protection : The bulky tert-butyl group shields the carbamate moiety from hydrolysis under acidic/basic conditions, enhancing stability in polar solvents .
  • Solubility trade-offs : Improves solubility in organic phases (e.g., DCM, THF) but reduces aqueous compatibility, necessitating co-solvents (e.g., DMSO) for biological assays .
  • Thermogravimetric analysis (TGA) : Quantifies thermal decomposition thresholds, critical for storage and handling protocols .

Advanced: What computational methods are employed to predict the compound’s spectroscopic properties or reaction mechanisms?

Answer:

  • DFT calculations : Simulate NMR chemical shifts (e.g., using Gaussian) and compare with experimental data to validate structural models .
  • MD simulations : Model solvation effects on reactivity (e.g., solvent cage effects in radical intermediates) .
  • Retrosynthetic analysis : Tools like Chematica propose alternative synthetic routes by deconstructing the target into commercially available precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate
Reactant of Route 2
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tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate

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